molecular formula C10H13NO B13965491 2-Ethenyl-5-methoxy-N-methylaniline CAS No. 210536-31-5

2-Ethenyl-5-methoxy-N-methylaniline

Cat. No.: B13965491
CAS No.: 210536-31-5
M. Wt: 163.22 g/mol
InChI Key: NPPQLLBCXJBQEF-UHFFFAOYSA-N
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Description

2-Ethenyl-5-methoxy-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethenyl group, a methoxy group, and a methylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . Another approach is the reduction of Schiff bases using sodium borohydride, which is a powerful reducing agent that selectively reduces functional groups without affecting reducible substituents such as nitro and chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Ethenyl-5-methoxy-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethenyl-5-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-5-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethenyl group plays a crucial role in the compound’s activity.

Properties

CAS No.

210536-31-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-5-methoxy-N-methylaniline

InChI

InChI=1S/C10H13NO/c1-4-8-5-6-9(12-3)7-10(8)11-2/h4-7,11H,1H2,2-3H3

InChI Key

NPPQLLBCXJBQEF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC)C=C

Origin of Product

United States

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